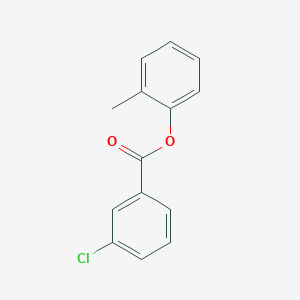![molecular formula C7H8O B14734668 2-Oxabicyclo[3.2.1]octa-3,6-diene CAS No. 4729-06-0](/img/structure/B14734668.png)
2-Oxabicyclo[3.2.1]octa-3,6-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxabicyclo[321]octa-3,6-diene is an organic compound with the molecular formula C₇H₈O It is a bicyclic ether, characterized by a unique structure that includes an oxygen atom bridging two carbon atoms in a bicyclic framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxabicyclo[3.2.1]octa-3,6-diene typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a conjugated diene and a dienophile. One common method involves the reaction of cyclohexa-1,3-diene with an appropriate dienophile such as chloral (trichloroacetaldehyde) in the presence of a catalyst like aluminum chloride (AlCl₃). The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 2-Oxabicyclo[3.2.1]octa-3,6-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into more saturated bicyclic ethers.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the bicyclic framework.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or peracids under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).
Major Products: The major products formed from these reactions include epoxides, reduced bicyclic ethers, and various substituted derivatives depending on the reagents and conditions used .
Aplicaciones Científicas De Investigación
2-Oxabicyclo[3.2.1]octa-3,6-diene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor to bioactive compounds.
Industry: Utilized in the development of new materials, including polymers and resins, due to its unique structural properties
Mecanismo De Acción
The mechanism of action of 2-Oxabicyclo[3.2.1]octa-3,6-diene involves its interaction with various molecular targets and pathways. The compound’s bicyclic structure allows it to participate in specific binding interactions with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
2-Oxabicyclo[2.2.2]octane: Another bicyclic ether with a different ring structure.
8-Oxabicyclo[3.2.1]octane: A related compound with a similar bicyclic framework but different functional groups.
2-Azabicyclo[3.2.1]octane: A nitrogen-containing analog with significant potential in drug discovery
Uniqueness: 2-Oxabicyclo[3.2.1]octa-3,6-diene is unique due to its specific bicyclic structure and the presence of an oxygen atom in the ring system. This structural feature imparts distinct chemical reactivity and potential for diverse applications in various fields .
Propiedades
Número CAS |
4729-06-0 |
|---|---|
Fórmula molecular |
C7H8O |
Peso molecular |
108.14 g/mol |
Nombre IUPAC |
2-oxabicyclo[3.2.1]octa-3,6-diene |
InChI |
InChI=1S/C7H8O/c1-2-7-5-6(1)3-4-8-7/h1-4,6-7H,5H2 |
Clave InChI |
JPFHUVOCZRXQMU-UHFFFAOYSA-N |
SMILES canónico |
C1C2C=CC1OC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


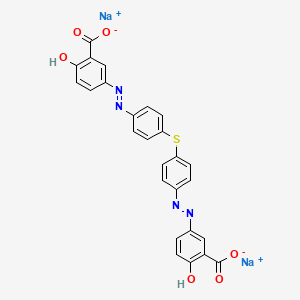
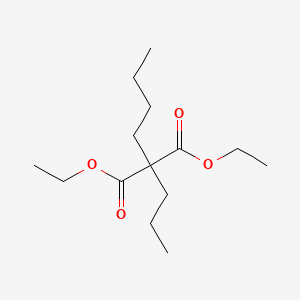
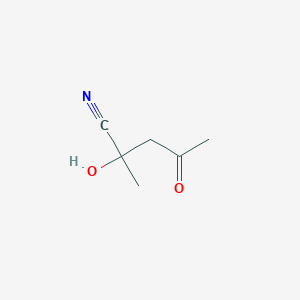
![1-Methyl-4-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B14734604.png)

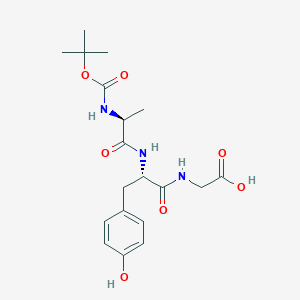
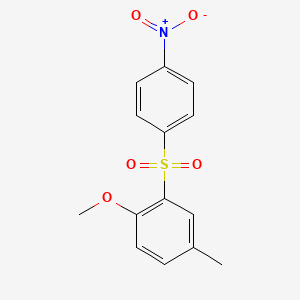
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide](/img/structure/B14734637.png)

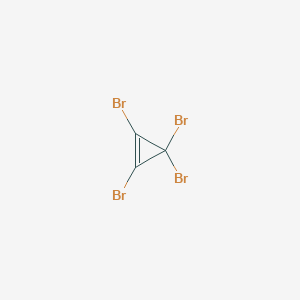
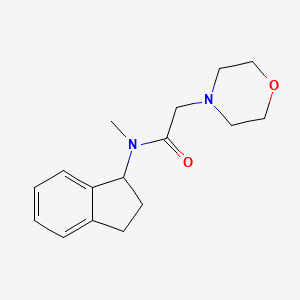
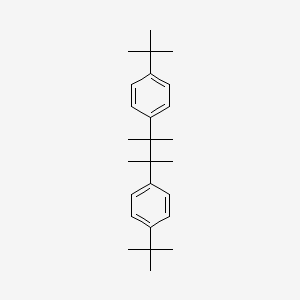
![2-[2-[(2-Hydroxy-1,1-dimethyl-ethyl)amino]ethylamino]-2-methyl-propan-1-ol](/img/structure/B14734653.png)
